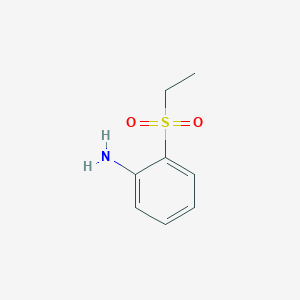

2-(Ethylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIUERHMYOPFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505555 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31596-87-9 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Ethylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(ethylsulfonyl)aniline (CAS No: 31596-87-9). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert predictions based on analogous compounds. It covers physicochemical properties, proposed synthesis and purification methods, spectral analysis, and an evaluation of potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this molecule.

Chemical and Physical Properties

This compound, also known as 2-aminophenyl ethyl sulfone, is an aromatic organic compound. Its structure features an aniline ring substituted with an ethylsulfonyl group at the ortho position.

| Property | Value | Source |

| CAS Number | 31596-87-9 | [1] |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point (Predicted) | 382.1 ± 34.0 °C | [2] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.90 ± 0.10 | [2] |

Solubility Profile:

-

Water: Slightly soluble. The presence of the polar amino and sulfonyl groups may impart some water solubility, but the hydrophobic benzene ring and ethyl group will limit it. The solubility is expected to increase in acidic aqueous solutions due to the protonation of the amino group.

-

Organic Solvents: Good solubility is expected in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and chloroform. It is likely to have low solubility in nonpolar solvents such as hexane.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

S-Alkylation of 2-Nitrothiophenol: To a solution of 2-nitrothiophenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate. To this mixture, add an ethyl halide (e.g., ethyl iodide or ethyl bromide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 2-(ethylsulfanyl)-1-nitrobenzene, can be isolated by filtration of the inorganic salts and evaporation of the solvent.

-

Oxidation to the Sulfone: Dissolve the crude 2-(ethylsulfanyl)-1-nitrobenzene in a solvent like dichloromethane. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After the reaction is complete, the mixture can be washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts. The organic layer is then dried and concentrated to yield 2-(ethylsulfonyl)-1-nitrobenzene.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various methods, such as reacting the nitro compound with iron powder in the presence of an acid like hydrochloric acid in a solvent mixture like ethanol/water. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol can be employed. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be used for further purification if necessary.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -NH₂ | 4.0 - 5.0 | br s |

| -SO₂-CH₂- | 3.1 - 3.4 | q |

| -CH₃ | 1.2 - 1.4 | t |

¹³C NMR Spectroscopy (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-SO₂ | 125 - 130 |

| Other Aromatic C | 115 - 135 |

| -SO₂-CH₂- | 50 - 55 |

| -CH₃ | 7 - 10 |

Infrared (IR) Spectroscopy (Predicted):

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| N-H Bend (amine) | 1600 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| S=O Stretch (sulfone) | 1300 - 1350 and 1120 - 1160 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): m/z = 185

-

Major Fragments: Fragmentation is expected to involve the loss of the ethyl group, SO₂, and potentially cleavage of the aniline ring.

Biological Activity

There is a lack of specific studies on the biological activity of this compound in the public domain. However, the aniline and sulfonamide moieties are common pharmacophores in medicinal chemistry, suggesting that this compound could be a valuable building block for the synthesis of biologically active molecules.

-

Aniline Derivatives: Aniline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and anticancer properties. However, aniline itself is also associated with toxicity, including methemoglobinemia and carcinogenicity.

-

Sulfonamides: The sulfonamide group is a key feature of sulfa drugs, which are antimicrobial agents. Arylsulfonamides are also found in various other classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Given the presence of both these functional groups, this compound could be a precursor for novel therapeutic agents. Further research is warranted to explore its pharmacological and toxicological profile.

Potential Signaling Pathway Interaction (Hypothetical):

Given that some sulfonamide-containing drugs are known to be enzyme inhibitors, it is plausible that derivatives of this compound could be designed to target specific enzymes. For example, some arylsulfonamides are known to inhibit carbonic anhydrases or kinases.

Caption: Hypothetical enzyme inhibition by a derivative.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

-

Toxicity: Aniline compounds are generally considered toxic and may be carcinogenic. Assume this compound has similar potential hazards until proven otherwise.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is scarce, this guide provides a comprehensive overview of its known and predicted fundamental properties. The proposed synthesis and analytical methods offer a starting point for researchers interested in working with this compound. Further investigation into its biological activity is necessary to unlock its full potential as a building block for novel therapeutic agents.

References

Physicochemical Characteristics of 2-(Ethylsulfonyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Ethylsulfonyl)aniline. As a key intermediate in the synthesis of pharmacologically active molecules, a thorough understanding of its properties is crucial for researchers and drug development professionals. This document outlines its known physical and chemical data, provides detailed experimental protocols for its characterization, and presents logical workflows for its analysis. The information herein is intended to support the effective handling, quality control, and further development of this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems. While experimental data for some properties are limited, a combination of reported and predicted values provides a solid foundation for its characterization.

Data Presentation

The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Appearance | Off-white to light brown solid | - |

| Melting Point | 74-75 °C | Experimental |

| Boiling Point | 382.1 ± 34.0 °C | Predicted |

| Density | 1.234 ± 0.06 g/cm³ | Predicted |

| pKa (acidic) | -0.90 ± 0.10 | Predicted |

| logP (Octanol/Water) | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range is indicative of high purity.

Boiling Point Determination (for solids with a boiling point)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method [3][4]

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the temperature of the vapor.

-

Heating: The flask is heated gently in a heating mantle.

-

Pressure Control: The pressure inside the apparatus is lowered to the desired value using a vacuum pump.

-

Observation: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration [5]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method [6]

-

Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning of the compound between the aqueous and organic layers until equilibrium is reached.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Solubility Determination

Solubility data is vital for formulation development and for understanding a compound's bioavailability.

Methodology: Equilibrium Solubility Method [7][8]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvents).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflows and Pathway Diagrams

Visual representations of experimental workflows and biological pathways can greatly aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Physicochemical Characterization Workflow

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: A workflow for the physicochemical characterization of this compound.

Representative Kinase Inhibitor Signaling Pathway

While no specific signaling pathways for this compound have been identified, its structural analogs are known to be used in the development of kinase inhibitors.[9] This diagram illustrates a generalized signaling pathway and the potential point of intervention for such a molecule.

Caption: A diagram of a generic kinase signaling pathway with potential inhibition.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized methodologies for its comprehensive characterization. The presented workflows and diagrams offer a clear framework for its analysis and potential application in drug discovery. While further experimental validation of some predicted properties is warranted, this guide serves as a valuable resource for researchers and scientists working with this important chemical entity. The insights into its properties are fundamental for the rational design and development of novel therapeutics.

References

- 1. This compound | 31596-87-9 [chemicalbook.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. acdlabs.com [acdlabs.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. tandfonline.com [tandfonline.com]

2-(Ethylsulfonyl)aniline: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 2-(ethylsulfonyl)aniline, providing a comprehensive overview of its discovery, historical synthesis, and modern preparative methods. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, a member of the aminophenyl sulfone class of organic compounds, has garnered interest in various chemical and pharmaceutical research areas. While its isomers, particularly those with substitution on the aniline ring, have been more extensively studied as components of kinase inhibitors and other bioactive molecules, this compound itself represents a key building block for the synthesis of a range of complex organic structures. This guide will illuminate the path of its discovery and detail the evolution of its synthetic routes.

Discovery and Historical Context

The precise historical moment of the discovery of this compound is not prominently documented in readily available scientific literature. Its emergence is likely intertwined with the broader exploration of aniline and its derivatives following the advent of synthetic dyes in the mid-19th century. The development of sulfonation and subsequent alkylation and reduction reactions provided the chemical toolbox necessary for the creation of a wide array of substituted anilines, including those bearing sulfonyl groups.

Early research into aminophenyl sulfones was often driven by the dye industry and later by the pursuit of novel therapeutic agents. While specific early publications detailing the initial synthesis of this compound are not easily traced, its preparation follows established principles of organic synthesis that were well-developed by the early 20th century. The general synthetic strategy for such compounds involves the formation of a thioether, followed by oxidation to the sulfone and subsequent introduction or modification of the amino group.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the ethylsulfonyl group and the introduction of the amino group at the ortho position. The most plausible and commonly inferred methods are based on the well-established chemistry of aromatic substitution, oxidation, and reduction reactions.

A logical and widely applicable synthetic approach involves a multi-step sequence starting from readily available precursors. One such general pathway is outlined below:

Caption: General synthetic pathway for this compound.

Key Experimental Protocols

While a specific, originally published experimental protocol for the discovery of this compound is not available, the following represents a plausible and detailed methodology based on established chemical transformations for the synthesis of related aminophenyl sulfones.

1. Synthesis of 2-(Ethylthio)nitrobenzene (Intermediate 1)

This step involves the nucleophilic aromatic substitution of the chloro group in 2-nitrochlorobenzene with an ethylthio group.

-

Reaction:

-

Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) is added ethanethiol at 0-5 °C. To this solution of sodium ethanethiolate, 2-nitrochlorobenzene is added dropwise with stirring. The reaction mixture is then heated at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(ethylthio)nitrobenzene, which can be purified by vacuum distillation or column chromatography.

2. Synthesis of 2-(Ethylsulfonyl)nitrobenzene (Intermediate 2)

The sulfide intermediate is oxidized to the corresponding sulfone.

-

Reaction:

3. Synthesis of this compound (Final Product)

The final step involves the reduction of the nitro group to an amino group.

-

Reaction:

-

Procedure: A common method for this reduction is the use of a metal in an acidic medium. 2-(Ethylsulfonyl)nitrobenzene is suspended in a mixture of ethanol and water. To this suspension, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction is monitored by TLC. Upon completion, the hot reaction mixture is made basic with sodium carbonate or ammonia to precipitate iron oxides. The mixture is then filtered through a bed of celite, and the filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound. The product can be further purified by column chromatography or recrystallization.

Alternatively, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate is an effective method for this reduction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aminophenyl sulfones based on analogous preparations reported in the literature. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Thioether Formation | 2-Nitrochlorobenzene | Ethanethiol | Sodium ethoxide | Ethanol | Reflux | 4-8 | 85-95 |

| 2. Oxidation to Sulfone | 2-(Ethylthio)nitrobenzene | 30% Hydrogen Peroxide | - | Glacial Acetic Acid | 20-30 | 2-4 | 90-98 |

| 3. Reduction of Nitro Group | 2-(Ethylsulfonyl)nitrobenzene | Iron Powder | Hydrochloric Acid (cat.) | Ethanol/Water | Reflux | 3-6 | 80-90 |

Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activity and involvement in specific signaling pathways of this compound are limited in publicly available research. However, the broader class of aniline derivatives and aminophenyl sulfones are known to possess a wide range of pharmacological activities.

Derivatives of structurally similar aminophenyl sulfones have been investigated as:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. While this compound itself has not been highlighted as a potent inhibitor, it serves as a valuable starting point for the synthesis of more complex molecules with potential kinase inhibitory activity.

-

Antimicrobial Agents: Sulfonamide-containing compounds, which are structurally related to sulfones, are well-known for their antibacterial properties. While the sulfone group is generally more stable and less reactive than the sulfonamide group, the potential for antimicrobial activity in derivatives of this compound cannot be entirely ruled out and may warrant further investigation.

Given the lack of specific data for this compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound, while not as extensively studied as some of its isomers, remains a compound of interest for synthetic and medicinal chemists. Its discovery is rooted in the rich history of aniline chemistry, and its synthesis can be reliably achieved through well-established organic transformations. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for its preparation in a laboratory setting. Future research into the specific biological activities of this compound and its derivatives could unveil novel therapeutic applications, further solidifying its importance in the landscape of drug discovery and development.

The Pivotal Role of 2-(Ethylsulfonyl)aniline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – The 2-(ethylsulfonyl)aniline scaffold has emerged as a cornerstone in contemporary drug discovery, particularly in the design of targeted therapies. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and therapeutic applications of this critical pharmacophore. The guide focuses on its prominent role in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and holds promise for a multitude of other diseases.

Introduction: The Rise of a Privileged Scaffold

The this compound moiety and its derivatives have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The sulfonyl group, a strong electron-withdrawing group, and the aniline nitrogen, a key hydrogen bond donor/acceptor, contribute to the scaffold's ability to form potent and selective interactions with various biological targets. This has led to its incorporation into a wide array of therapeutic agents, most notably as a key building block for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a critical step in the development of novel therapeutics. A commonly utilized and important derivative is 5-(ethylsulfonyl)-2-methoxyaniline. Several synthetic routes have been reported, with a notable method starting from the commercially available 4-methoxybenzenethiol.[2]

Representative Synthetic Scheme

A robust and reproducible synthesis of 5-(ethylsulfonyl)-2-methoxyaniline is outlined below. This multi-step process involves the ethylation of the starting thiol, followed by oxidation to the sulfone, nitration, and finally, reduction of the nitro group to the desired aniline.[2]

Caption: Synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline.

Mechanism of Action: Targeting Kinase Signaling

The primary therapeutic application of this compound derivatives lies in their ability to inhibit protein kinases.[2] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[1] In many tumors, the VEGFR-2 signaling pathway is overactive, promoting the growth of new blood vessels that supply the tumor with nutrients and oxygen.[1] Compounds incorporating the this compound scaffold have been shown to be potent inhibitors of VEGFR-2 kinase activity.[1][2]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[3][4] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from ATP to its substrates, thereby blocking the downstream signaling cascade.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data on VEGFR-2 Inhibition

The potency of this compound derivatives as VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the VEGFR-2 inhibitory activity of several compounds containing the this compound moiety or its close analogs.

| Compound ID | Core Scaffold | VEGFR-2 IC50 (nM) | Reference |

| AAZ | 5-(Ethylsulfonyl)-2-methoxyaniline derivative | 22 | [1][5] |

| Derivative of AAZ 1 | 5-(Ethylsulfonyl)-2-methoxyaniline derivative | 12.8 | [5] |

| Derivative of AAZ 2 | 5-(Ethylsulfonyl)-2-methoxyaniline derivative | 14.7 | [5] |

| Derivative of AAZ 3 | 5-(Ethylsulfonyl)-2-methoxyaniline derivative | 87.3 | [5] |

| Compound 43 | Quinazoline derivative | 26.38 | [6] |

| Compound 44 | Quinazoline derivative | 44.67 | [6] |

| Compound 11 | Piperazinylquinoxaline derivative | 190 | [7] |

Experimental Protocols

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

The following is a representative experimental protocol for the final step in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the reduction of the nitro intermediate.

Materials:

-

4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

-

Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Silica gel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (1.00 equivalent) in ethanol.

-

Add a catalytic amount of 10% Pd/C (e.g., 1% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere at a slightly elevated temperature (e.g., 34°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of silica gel to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Dry the product under high vacuum to obtain 5-(ethylsulfonyl)-2-methoxyaniline.[5]

In Vitro VEGFR-2 Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the IC50 value of a test compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP

-

VEGFR-2 substrate (e.g., a biotinylated peptide)

-

Test compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White 96-well microplates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a positive control (no inhibitor) and a blank (no enzyme).

-

Add the kinase, substrate, and test compound dilutions to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45-60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase, which generates a light signal proportional to the amount of ATP present.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: A general workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

The this compound scaffold has proven to be an invaluable component in the medicinal chemist's toolkit, particularly for the development of potent and selective kinase inhibitors. Its role in the creation of VEGFR-2 inhibitors has had a significant impact on cancer therapy. Future research will likely focus on further optimizing the properties of this scaffold to enhance potency, improve selectivity, and overcome drug resistance. The continued exploration of novel derivatives and their application to a broader range of kinase targets holds immense promise for the future of targeted therapeutics.

References

- 1. courses.edx.org [courses.edx.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(ethylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of 2-(ethylsulfonyl)aniline. Due to the limited availability of public domain spectroscopic data for this compound, this document outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to guide researchers in the structural elucidation and purity assessment of this and related compounds. While specific data for this compound is not available, representative data for the closely related compound 2-(ethylsulfanyl)aniline is presented to illustrate data formatting and interpretation.

Introduction

This compound is an aromatic amine containing an ethylsulfonyl group. The characterization of such molecules is crucial in drug discovery and development, as the precise identification of their structure and purity is paramount for understanding their biological activity and ensuring safety. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide details the application of ¹H NMR, ¹³C NMR, IR, and MS for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to -SO₂Et) |

| ~7.5 - 7.7 | t | 1H | Ar-H (para to -NH₂) |

| ~6.8 - 7.0 | t | 1H | Ar-H (para to -SO₂Et) |

| ~6.6 - 6.8 | d | 1H | Ar-H (ortho to -NH₂) |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~3.2 - 3.4 | q | 2H | -SO₂-CH₂-CH₃ |

| ~1.2 - 1.4 | t | 3H | -SO₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | Ar-C-NH₂ |

| ~135 - 137 | Ar-C (para to -NH₂) |

| ~130 - 132 | Ar-C-SO₂Et |

| ~120 - 122 | Ar-C (para to -SO₂Et) |

| ~118 - 120 | Ar-C (ortho to -SO₂Et) |

| ~115 - 117 | Ar-C (ortho to -NH₂) |

| ~50 - 55 | -SO₂-CH₂-CH₃ |

| ~7 - 9 | -SO₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1325 - 1290 | Strong | Asymmetric SO₂ stretch |

| 1150 - 1120 | Strong | Symmetric SO₂ stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - C₂H₅]⁺ |

| 122 | Moderate | [M - SO₂CH₃]⁺ |

| 93 | High | [C₆H₅NH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for aniline derivatives to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (EI-MS):

-

Electron Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized organic compound and a logical pathway for its structural elucidation.

Caption: Experimental workflow for the synthesis and characterization of an organic compound.

Caption: Logical pathway for the spectroscopic elucidation of a small molecule's structure.

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(ethylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanisms associated with 2-(ethylsulfonyl)aniline. While direct and extensive research on the specific reaction mechanisms of this particular molecule is not widely published, its reactivity can be thoroughly understood by examining the well-established principles of aniline chemistry, considering the electronic effects of its constituent functional groups: the activating amino group and the deactivating ethylsulfonyl group. This document will delve into its synthesis, key chemical properties, and the primary reaction pathways it is expected to undergo, supported by experimental insights from related compounds.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for designing and executing chemical reactions involving this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [1] |

| Molecular Weight | 185.24 g/mol | [1] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point | 382.1±34.0 °C (Predicted) | [2] |

| Density | 1.234±0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.90±0.10 (Predicted) | [2] |

Understanding the Core Reactivity

The reaction mechanisms of this compound are governed by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing ethylsulfonyl (-SO₂Et) group. The amino group is a strong activating group that directs electrophiles to the ortho and para positions through resonance.[3] Conversely, the ethylsulfonyl group is a deactivating group, directing incoming electrophiles to the meta position. The orientation of these groups on the benzene ring dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution: A Dichotomy of Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of aniline chemistry. For this compound, the outcome of such reactions is dictated by the combined influence of the two substituents. The strongly activating amino group will predominantly direct incoming electrophiles.

Due to the steric hindrance from the adjacent ethylsulfonyl group, the para position relative to the amino group is the most likely site for electrophilic attack. The ortho position (C6) is also activated but is sterically more encumbered.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[4] This would alter the substitution pattern, favoring substitution at the C5 position. To avoid this and to control the high reactivity of the amino group, it is often protected via acylation.[5]

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.

Acylation

Anilines readily react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses to reduce the activating effect of the amino group and prevent unwanted side reactions.[5]

Caption: General mechanism for the acylation of this compound.

Alkylation

Alkylation of the amino group can occur with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium salt) can be challenging. Friedel-Crafts alkylation on the aromatic ring is generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst.[2]

Diazotization

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[1][6] These diazonium salts are highly versatile intermediates in organic synthesis.

Caption: Synthetic utility of diazotized this compound.

Experimental Protocols: Insights from the Synthesis of a Related Compound

Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline[7]

This synthetic route involves four main steps with good yields, demonstrating a practical application of several key reaction mechanisms.

Step 1: S-Alkylation of 4-methoxybenzenethiol

-

Reaction: 4-methoxybenzenethiol is reacted with ethyl iodide in the presence of potassium carbonate in acetonitrile at 60 °C.

-

Mechanism: This is a nucleophilic substitution (Sₙ2) reaction where the thiolate, formed by the deprotonation of the thiol by potassium carbonate, acts as a nucleophile and attacks the ethyl iodide.

Step 2: Oxidation of the Sulfide to a Sulfone

-

Reaction: The resulting 1-ethylsulfanyl-4-methoxybenzene is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

-

Mechanism: The sulfur atom of the sulfide is oxidized to a sulfone.

Step 3: Nitration of the Aromatic Ring

-

Reaction: The sulfone is treated with concentrated nitric acid under reflux.

-

Mechanism: This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene is reduced to an amino group via catalytic hydrogenation (e.g., using H₂ and Pd/C).

-

Mechanism: The nitro group is reduced to an amine.

The overall yield for this four-step synthesis is reported to be 59%.[8]

Conclusion

The reaction mechanisms of this compound are a fascinating case study in the principles of physical organic chemistry. The molecule's reactivity is a balance between the strong activating, ortho,para-directing amino group and the deactivating, meta-directing ethylsulfonyl group. This guide has outlined the expected outcomes for key reaction classes, including electrophilic aromatic substitution, reactions at the amino group, and diazotization. The provided experimental details for a related compound offer practical insights for researchers working with this and similar molecular scaffolds. A thorough understanding of these mechanisms is essential for the effective use of this compound and its derivatives in the fields of medicinal chemistry and materials science.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(Ethylsulfonyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(ethylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds. The presence of the ethylsulfonyl group, a potent hydrogen bond acceptor and metabolically stable moiety, combined with the versatile aniline core, allows for the development of derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Anticancer Activity: Targeting VEGFR-2

A significant area of interest for aniline derivatives, including those with an ethylsulfonyl group, is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, a critical process for tumor growth and metastasis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 5-(ethylsulfonyl)-2-methoxyaniline moiety has been identified as a crucial component in potent VEGFR-2 inhibitors.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of a representative compound containing the 5-(ethylsulfonyl)-2-methoxyaniline scaffold against VEGFR-2.

| Compound ID | Core Scaffold | Target | Assay Type | IC50 (nM) | Reference |

| AAZ | N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine | VEGFR-2 | Enzymatic Inhibition | 22 | [1] |

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key steps in angiogenesis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this signaling cascade.

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols

A reported synthesis of this key intermediate starts from the commercially available 4-methoxybenzene-1-sulfonyl chloride. The process involves a four-step reaction sequence with an overall yield of 59%. The intermediates and the final product are characterized by physicochemical methods.

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagents and Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (e.g., AAZ)

-

Kinase-Glo® Max Assay Kit (for luminescence-based detection)

-

White 96-well plates

-

-

Procedure:

-

Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.

-

Dispense the master mixture into the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This assay assesses the effect of a compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

-

Reagents and Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Matrigel

-

Test compound

-

96-well plates

-

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points using image analysis software.

-

Determine the concentration of the compound that inhibits tube formation by 50% (IC50).

-

Anti-inflammatory Activity

While direct data on the anti-inflammatory properties of this compound derivatives is limited, studies on the closely related 4-(methylsulfonyl)aniline derivatives provide valuable insights. These compounds have demonstrated significant in vivo anti-inflammatory activity, suggesting that the sulfonylaniline pharmacophore is a promising scaffold for the development of new anti-inflammatory agents, potentially with selectivity for COX-2.

Quantitative Bioactivity Data

The following table summarizes the in vivo anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives in a rat model of inflammation. The activity is presented as the percentage of edema reduction compared to a control group.

| Compound ID | Core Structure Modification | Animal Model | Assay | Dose | % Edema Reduction (at 5h) | Reference |

| 11 | Naproxen amide | Rat | Egg-white induced paw edema | 3 mg/kg | > Diclofenac | [2][3][4] |

| 12 | Indomethacin amide | Rat | Egg-white induced paw edema | 3 mg/kg | ≈ Diclofenac | [2][3][4] |

| 13 | Diclofenac amide | Rat | Egg-white induced paw edema | 3 mg/kg | ≈ Diclofenac | [2][3][4] |

| 14 | Mefenamic acid amide | Rat | Egg-white induced paw edema | 3 mg/kg | > Diclofenac | [2][3][4] |

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of anti-inflammatory activity using the rat paw edema model.

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Experimental Protocol: Egg-White Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.

-

Animals:

-

Wistar or Sprague-Dawley rats (150-200g).

-

Animals are acclimatized for at least one week prior to the experiment.

-

-

Procedure:

-

Divide the rats into groups (n=6 per group): control (vehicle), standard drug (e.g., Diclofenac sodium, 3 mg/kg), and test compound groups (e.g., 3 mg/kg).

-

Administer the test compounds or standard drug intraperitoneally (i.p.) or orally (p.o.).

-

After 30 minutes, induce acute inflammation by injecting undiluted egg-white (0.05 mL) into the plantar side of the left hind paw of each rat.[2]

-

Measure the paw thickness using a plethysmometer or calipers at 0, 30, 60, 120, 180, 240, and 300 minutes after the egg-white injection.[2]

-

-

Data Analysis:

-

Calculate the percentage of paw edema at each time point relative to the initial paw thickness.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Conclusion

The this compound scaffold and its isomers represent a valuable starting point for the design and development of novel therapeutic agents. As demonstrated, derivatives incorporating this moiety exhibit potent anticancer activity through the inhibition of VEGFR-2 and related anti-inflammatory properties. The provided data, signaling pathways, and detailed experimental protocols offer a comprehensive resource for researchers in the field. Further exploration of this chemical space is warranted to uncover additional biological activities and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Properties of 2-(ethylsulfonyl)aniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(ethylsulfonyl)aniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic properties is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. While specific experimental and theoretical data for this molecule are not extensively available in current literature, this whitepaper provides a comprehensive methodological guide for its in-depth theoretical investigation using established computational techniques. By leveraging methodologies successfully applied to analogous aniline derivatives, we outline the key electronic properties of interest, detail the computational protocols for their calculation, and present illustrative data to serve as a benchmark for future studies. This document is intended to be a practical guide for researchers initiating theoretical studies on this compound and similar compounds.

Introduction

Aniline and its derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The electronic nature of substituents on the aniline ring profoundly influences the molecule's overall properties, including its basicity, nucleophilicity, and susceptibility to metabolic transformations. The ethylsulfonyl group (-SO₂CH₂CH₃) at the ortho position in this compound is a strong electron-withdrawing group, which is expected to significantly modulate the electronic landscape of the aniline moiety.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful, non-invasive means to predict and understand the molecular and electronic structure of such compounds.[1][2] These computational approaches can provide quantitative data on a range of electronic descriptors that are crucial for predicting chemical reactivity and guiding rational drug design.[3][4] This whitepaper details the standard computational workflow for characterizing the electronic properties of this compound.

Key Electronic Properties and Their Significance

A comprehensive theoretical study of this compound would focus on several key electronic descriptors. These properties provide a quantitative basis for understanding the molecule's behavior.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[5]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1][3] A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

-

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[6] Understanding the charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[2][7] It provides a visual guide to the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[1][8]

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, properties like ionization potential, electron affinity, electronegativity, and chemical hardness offer further quantitative measures of a molecule's reactivity.[2]

Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical analysis of substituted anilines, based on Density Functional Theory (DFT).[2][9]

Geometry Optimization

The first and most crucial step is to determine the most stable 3D conformation of this compound.

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.[10]

-

Method: Density Functional Theory (DFT) is the preferred method for its balance of accuracy and computational efficiency.[1][2]

-

Functional/Basis Set: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a common and reliable choice for organic molecules, providing accurate geometries and electronic properties.[4][10]

-

Procedure:

-

The initial structure of this compound is constructed using a molecular editor.

-

A full geometry optimization is performed without any symmetry constraints.

-

A subsequent frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

-

Calculation of Electronic Properties

Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties.

-

Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are extracted from the output of the DFT calculation.

-

Mulliken Charges: Atomic charges are calculated using Mulliken population analysis, a standard output of most quantum chemistry software.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's total electron density surface to visualize reactive sites.[8]

The logical workflow for these computational studies is illustrated in the diagram below.

Caption: Computational workflow for determining the electronic properties of this compound.

Illustrative Quantitative Data

While specific calculated data for this compound is not available, the following tables present the kind of quantitative results that would be generated from the proposed computational studies. The data is based on theoretical studies of analogous substituted anilines and serves as a representative example.[1][5][11]

Table 1: Calculated Electronic Properties for an Analogous Substituted Aniline

| Property | Value (eV) | Significance |

| HOMO Energy | -6.15 eV | Electron-donating capability |

| LUMO Energy | -1.02 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.13 eV | Chemical stability and reactivity |

| Ionization Potential | 6.15 eV | Energy required to remove an electron |

| Electron Affinity | 1.02 eV | Energy released upon gaining an electron |

Note: Data is illustrative and based on representative structures from the literature.[1]

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms

| Atom | Charge (a.u.) |

| S (in sulfonyl) | +1.25 |

| O (in sulfonyl, avg.) | -0.68 |

| N (in amine) | -0.55 |

| C (ipso- to -NH₂) | +0.10 |

| C (ipso- to -SO₂R) | -0.15 |

Note: Data is illustrative and represents typical charge distribution in similar molecules.

The logical relationship between the primary calculated energies and the derived global reactivity descriptors is outlined in the following diagram.

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Conclusion

This whitepaper provides a foundational guide for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational protocols based on Density Functional Theory, researchers can obtain valuable quantitative data on key electronic descriptors such as frontier molecular orbital energies, atomic charge distributions, and molecular electrostatic potential. This information is invaluable for predicting the molecule's reactivity, understanding its intermolecular interactions, and guiding the development of new derivatives with tailored properties for applications in drug discovery and materials science. The illustrative data and workflows presented herein serve as a practical starting point for future computational investigations of this and related molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 2-(Ethylsulfonyl)aniline: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-(ethylsulfonyl)aniline, a valuable intermediate in the development of various biologically active compounds. The protocol is based on established synthetic strategies for analogous compounds and is intended for use by qualified laboratory personnel.

Introduction

This compound and its derivatives are important pharmacophoric fragments found in a variety of compounds with therapeutic potential. While not commercially available, its synthesis can be achieved through a multi-step process. This protocol details a reliable synthetic route, adapted from established procedures for structurally similar molecules, such as 5-(ethylsulfonyl)-2-methoxyaniline.[1][2][3][4] The described pathway involves the formation of an ethyl sulfide, followed by oxidation to the corresponding sulfone, nitration, and subsequent reduction of the nitro group to the desired aniline.

Reaction Scheme

A plausible synthetic route for this compound is outlined below:

Scheme 1: Proposed Synthesis of this compound

This multi-step synthesis begins with the S-alkylation of a suitable thiophenol derivative, followed by oxidation to the sulfone, and finally, reduction of a nitro group to the target aniline.

Experimental Protocol

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 1-Ethylsulfanyl-2-nitrobenzene

-

To a solution of 2-nitrothiophenol (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(Ethylsulfonyl)-2-nitrobenzene

-

Dissolve the 1-ethylsulfanyl-2-nitrobenzene (1.0 eq) from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the desired sulfone.

Step 3: Synthesis of this compound

-

Dissolve 1-(ethylsulfonyl)-2-nitrobenzene (1.0 eq) in ethanol (EtOH) or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C, 1-5 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that these are expected values, and actual results may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 1-Ethylsulfanyl-2-nitrobenzene | C₈H₉NO₂S | 183.23 | 85-95 | Yellow Oil |

| 1-(Ethylsulfonyl)-2-nitrobenzene | C₈H₉NO₄S | 215.23 | 90-98 | Yellow Solid |

| This compound | C₈H₁₁NO₂S | 185.24 | 80-95 | Off-white to pale yellow solid |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

2-Nitrothiophenol: Toxic and malodorous. Handle in a well-ventilated fume hood.

-

Ethyl iodide: Alkylating agent, handle with care.

-

m-Chloroperoxybenzoic acid (mCPBA): Strong oxidizing agent, potentially explosive when dry. Handle with appropriate precautions.

-

Palladium on carbon (Pd/C): Flammable catalyst, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely.

-

Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: To assess purity.

This detailed protocol provides a robust starting point for the laboratory synthesis of this compound. Researchers may need to optimize reaction conditions based on their specific laboratory setup and available resources.

References

Practical Applications of 2-(Ethylsulfonyl)aniline in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylsulfonyl)aniline is an aromatic amine containing an ethylsulfonyl group at the ortho position. While specific literature on the direct applications of this compound is nascent, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the nucleophilic amino group, the electron-withdrawing ethylsulfonyl substituent, and the aromatic ring makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Its structural similarity to key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors, suggests its potential as a valuable precursor in drug discovery.[1][2]

This document provides detailed application notes and proposed experimental protocols for utilizing this compound in the synthesis of biologically active molecules. The methodologies are based on established reactions for structurally related anilines and may serve as a foundational guide for researchers.

Core Applications in Organic Synthesis

The primary anticipated applications of this compound in organic synthesis are centered on the construction of heterocyclic scaffolds with potential therapeutic properties, particularly as kinase inhibitors. The ethylsulfonyl group can influence the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, and can participate in key binding interactions with biological targets.

Synthesis of Kinase Inhibitors

Substituted anilines are crucial components of many small-molecule kinase inhibitors.[3][4][5] The aniline moiety often serves as a key structural element that interacts with the hinge region of the kinase ATP-binding site. The ethylsulfonyl group at the ortho position of this compound can be strategically utilized to modulate binding affinity and selectivity. Molecules incorporating a sulfonylaniline fragment have shown potent inhibition of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[6][7]

Hypothetical Signaling Pathway Inhibition:

A potential therapeutic application for compounds derived from this compound is the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8][9][10][11] By inhibiting VEGFR-2, small molecules can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor growth and metastasis.[6][10][11]

Synthesis of Azo Dyes

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[12][13][14] The ethylsulfonyl group can act as a functional moiety to enhance the properties of the dye, such as its lightfastness and affinity for certain fibers.

Experimental Protocols

The following are proposed experimental protocols for key reactions involving this compound, based on established procedures for analogous compounds.[14][15][16] Researchers should note that optimization of reaction conditions may be necessary.

General Experimental Workflow for Kinase Inhibitor Synthesis:

The synthesis of a small molecule kinase inhibitor typically involves a multi-step process, starting from key building blocks, followed by purification, characterization, and biological evaluation.

Protocol 1: N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-